molecular formula C18H20N4S2 B11498115 3-phenyl-5-propyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

3-phenyl-5-propyl-7-(pyrrolidin-1-yl)[1,3]thiazolo[4,5-d]pyrimidine-2(3H)-thione

Cat. No.: B11498115
M. Wt: 356.5 g/mol
InChI Key: ONFOTZJPBQBIDX-UHFFFAOYSA-N
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Description

3-PHENYL-5-PROPYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE is a complex organic compound featuring a thiazolopyrimidine core. This compound is notable for its unique structure, which includes a phenyl group, a propyl chain, and a pyrrolidine ring. The presence of these diverse functional groups makes it a compound of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-PHENYL-5-PROPYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE typically involves multi-step organic reactions. One common approach is the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a thiazole derivative with a pyrimidine precursor in the presence of a suitable catalyst can yield the desired compound. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

3-PHENYL-5-PROPYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Solvents: Methanol, ethanol, dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines .

Scientific Research Applications

3-PHENYL-5-PROPYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-PHENYL-5-PROPYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 3-PHENYL-5-PROPYL-7-(PYRROLIDIN-1-YL)-2H,3H-[1,3]THIAZOLO[4,5-D]PYRIMIDINE-2-THIONE apart is its combination of a thiazolopyrimidine core with a pyrrolidine ring, phenyl group, and propyl chain. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C18H20N4S2

Molecular Weight

356.5 g/mol

IUPAC Name

3-phenyl-5-propyl-7-pyrrolidin-1-yl-[1,3]thiazolo[4,5-d]pyrimidine-2-thione

InChI

InChI=1S/C18H20N4S2/c1-2-8-14-19-16(21-11-6-7-12-21)15-17(20-14)22(18(23)24-15)13-9-4-3-5-10-13/h3-5,9-10H,2,6-8,11-12H2,1H3

InChI Key

ONFOTZJPBQBIDX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=NC2=C(C(=N1)N3CCCC3)SC(=S)N2C4=CC=CC=C4

Origin of Product

United States

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